3-Methyl-2-(3-methylphenyl)butanoic acid can be sourced from several chemical databases and literature, including PubChem and Sigma-Aldrich, which provide extensive details on its structure, properties, and potential uses in research . The compound falls under the category of carboxylic acids, which are characterized by the presence of one or more carboxyl (-COOH) groups.
The synthesis of 3-Methyl-2-(3-methylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3-methylbutanoic acid with appropriate amines under controlled conditions. This method typically requires the use of solvents such as toluene or dimethyl sulfoxide (DMSO) and may involve refluxing to facilitate the reaction.
The synthesis process may also include purification steps such as crystallization or chromatography to isolate the desired product effectively.
The molecular structure of 3-Methyl-2-(3-methylphenyl)butanoic acid can be described in terms of its functional groups and stereochemistry. The compound features a chiral center at the second carbon atom, leading to potential enantiomers.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the identity and purity of the synthesized compound.
3-Methyl-2-(3-methylphenyl)butanoic acid can participate in various chemical reactions typical for carboxylic acids. These include esterification, amidation, and decarboxylation reactions.
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts.
The mechanism of action for 3-Methyl-2-(3-methylphenyl)butanoic acid is primarily related to its interactions with biological systems. As a carboxylic acid, it can donate protons (H) in solution, influencing pH levels and participating in metabolic pathways.
Further studies are required to elucidate specific biochemical pathways affected by this compound.
The physical and chemical properties of 3-Methyl-2-(3-methylphenyl)butanoic acid play a crucial role in determining its behavior in various applications.
These properties influence its handling, storage, and application in laboratory settings.
3-Methyl-2-(3-methylphenyl)butanoic acid has potential applications across various fields:
Research continues into optimizing its synthesis and exploring further applications in drug development and industrial chemistry.
Friedel-Crafts alkylation is a cornerstone method for installing the 3-methylphenyl group onto the butanoic acid backbone. This electrophilic aromatic substitution leverages Lewis acid catalysts (e.g., AlCl₃, FeCl₃) to activate alkyl halides or carbonyl compounds toward reaction with the aromatic ring. For 3-methyl-2-(3-methylphenyl)butanoic acid, typical routes employ tert-butyl chloride or 3-methylbenzyl chloride as alkylating agents under mild temperatures (40–50°C). The ortho-directing effect of the pre-existing methyl group on the aromatic ring enhances regioselectivity at the ortho position, though minor para-substituted isomers may form [1] .
Catalyst selection critically impacts yield: Iron(III) chloride achieves 75–85% yield due to its moderate acidity, minimizing carbocation rearrangements. In contrast, stronger acids like AlCl₃ promote undesired polyalkylation. Solvent polarity further tunes reactivity; non-polar solvents (toluene) favor monoalkylation, while polar aprotic solvents (DMF) accelerate side reactions . Post-alkylation, acidic hydrolysis liberates the carboxylic acid from ester precursors.
Table 1: Friedel-Crafts Alkylation Optimization Parameters
| Parameter | Optimal Condition | Yield Impact | Byproduct Formation |
|---|---|---|---|
| Catalyst | FeCl₃ (10 mol%) | 75–85% | <5% (polyalkylation) |
| Temperature | 40–50°C | Maximizes at 45°C | >15% (above 60°C) |
| Solvent | Toluene | 80% | Low (<3%) |
| Aromatic Substrate | 3-Methyltoluene | 82% | Minimal isomerization |
Michael additions offer convergent routes to construct the branched carbon skeleton. Nucleophilic attack of 3-methylphenylacetone anions on α,β-unsaturated esters (e.g., ethyl acrylate) forms a C–C bond at the β-position of the acceptor. The reaction proceeds under basic catalysis (KOtert-Bu, NaOEt) in THF or DMF at 0–25°C. Key advantages include high atom economy and tolerance of ester groups, which are later hydrolyzed to the carboxylic acid [1] [7].
Lithium amide equivalents derived from chiral amines (e.g., R-N-(α-methylbenzyl)benzylamine) enable stereoselective Michael additions. These amides generate enantioenriched carbanions that attack acceptors with up to 95% diastereomeric excess (d.e.). Subsequent hydrogenolysis and crystallization yield enantiopure intermediates for the target acid [7]. Rate-limiting steps involve enolate formation and the addition’s stereochemistry, which is optimized using aprotic polar solvents to stabilize ionic intermediates [7] [8].
Accessing enantiopure 3-methyl-2-(3-methylphenyl)butanoic acid requires chiral auxiliaries or catalysts. Homochiral lithium amides (e.g., from R-1-phenylethylamine) induce asymmetry during Michael additions to crotonate esters, achieving 95% d.e. via chelation-controlled transition states [8]. After nucleophilic addition, hydrogenolytic cleavage of the chiral auxiliary affords R-enantiomers without racemization.
Biocatalytic routes using esterases show promise for industrial scalability. Enzymatic hydrolysis of prochiral diesters (e.g., dimethyl 2-(3-methylbenzyl)succinate) in phosphate buffer (pH 7.0–7.5) yields monoacids with >98% enantiomeric excess (e.e.). This leverages the enzyme’s binding pocket to discriminate between prochiral centers [3]. By contrast, traditional chemical hydrolysis (HCl/EtOAc) erodes e.e. to <90% due to racemization under acidic conditions.
Table 2: Enantioselectivity Comparison Across Hydrolysis Methods
| Method | Catalyst/Conditions | Reaction Time | e.e. (%) | Yield (%) |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Esterase (pH 7.5 buffer) | 4.5 h | >98 | 91 |
| Acidic Hydrolysis | HCl in EtOAc | 12 h | 85–90 | 78 |
| Basic Hydrolysis | NaOH in EtOH | 6 h | 90–94 | 86 |
Translating batch synthesis to continuous flow processes enhances throughput and safety for industrial production. Triphasic flow reactors (gas/liquid/solid-catalyst) optimize hydrogenation steps (e.g., reducing unsaturated precursors). Corning’s Advanced-Flow Reactors (AFR) achieve this using catalyst slurries (5–10 wt% Pd/C) pumped with substrates and H₂ (10–15 bar). Key parameters include:
Phase-transfer catalysis (PTC) bypasses thermal activation for alkylation steps. Combining trimethyl benzyl ammonium bromide with MTBE solvent at 45°C achieves 92% yield in 2.5 hours. MTBE’s recyclability (≥5 cycles) reduces waste versus batch methods. Integrated esterification-hydrolysis cascades further intensify the process: enzymatic ester cleavage in flow eliminates intermediate isolation, cutting step count by 40% [3] [9].
Bioproduction via engineered Yarrowia lipolytica is emerging. Strains expressing phosphoenolpyruvate carboxykinase (PCK) and succinyl-CoA synthetase (SCS2) convert glucose to aryl-substituted succinates, including the target acid. Titers reach 110 g/L at pH 5.0, though methylphenyl side chains currently require feeding of shikimate pathway intermediates [3].
Table 3: Continuous Flow Reactor Performance for Key Steps
| Reaction Step | Reactor Type | Temperature | Pressure | Throughput (g/h) | Yield (%) |
|---|---|---|---|---|---|
| Hydrogenation | Corning G1 AFR | 70°C | 15 bar H₂ | 54.7 | 99 |
| Phase-Transfer Alkylation | Tubular (MTBE solvent) | 45°C | 1 bar | 35.2 | 92 |
| Enzymatic Hydrolysis | Packed-Bed (immobilized esterase) | 25°C | 3 bar | 22.8 | 91 |
Table 4: Synonyms for 3-Methyl-2-(3-methylphenyl)butanoic Acid
| Synonym | CAS Number | Molecular Formula |
|---|---|---|
| 3-Methyl-2-(3-methylphenyl)butanoic acid | 3508-94-9 | C₁₂H₁₆O₂ |
| 2-Isopropyl-2-phenylacetic acid | 25329-47-9 | C₁₂H₁₆O₂ |
| α-Isopropylphenylacetic acid | Not Provided | C₁₂H₁₆O₂ |
| 3-Methyl-2-phenylbutyric acid | 3508-94-9 | C₁₂H₁₆O₂ |
| Benzeneacetic acid, α-(1-methylethyl)- | 25329-47-9 | C₁₂H₁₆O₂ |
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